2-Azetidinomethyl-3'-methoxybenzophenone
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Overview
Description
2-Azetidinomethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzophenone, featuring an azetidine ring and a methoxy group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-3’-methoxybenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3’-methoxybenzophenone.
Azetidine Introduction: The next step involves the introduction of the azetidine ring. This can be achieved by reacting 3’-methoxybenzophenone with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 2-Azetidinomethyl-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and subsequent azetidine introduction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3’-hydroxybenzophenone derivatives.
Reduction: Formation of 2-azetidinomethyl-3’-methoxybenzhydrol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-Azetidinomethyl-3’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-3’-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and methoxy group contribute to its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinomethyl-2’-methoxybenzophenone
- 3-Azetidinomethyl-3’-methoxybenzophenone
Comparison
2-Azetidinomethyl-3’-methoxybenzophenone is unique due to the specific positioning of the azetidine ring and methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDBWXKRNIMFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643690 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-38-6 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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